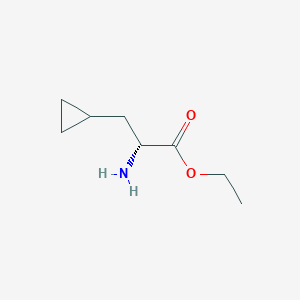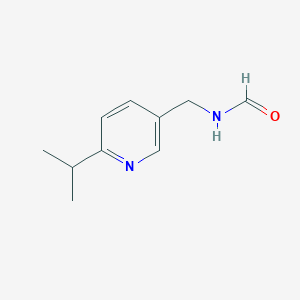
n-((6-Isopropylpyridin-3-yl)methyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-Isopropylpyridin-3-yl)methyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a pyridine ring, which is substituted with an isopropyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Isopropylpyridin-3-yl)methyl)formamide typically involves the reaction of 6-isopropyl-3-pyridinemethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher production rates. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
N-((6-Isopropylpyridin-3-yl)methyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
科学研究应用
N-((6-Isopropylpyridin-3-yl)methyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-((6-Isopropylpyridin-3-yl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways. These interactions can modulate the function of proteins and enzymes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
N-(6-Methyl-3-pyridyl)formamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(6-Ethyl-3-pyridyl)formamide: Contains an ethyl group instead of an isopropyl group.
N-(6-Propyl-3-pyridyl)formamide: Features a propyl group in place of the isopropyl group.
Uniqueness
N-((6-Isopropylpyridin-3-yl)methyl)formamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
N-[(6-propan-2-ylpyridin-3-yl)methyl]formamide |
InChI |
InChI=1S/C10H14N2O/c1-8(2)10-4-3-9(6-12-10)5-11-7-13/h3-4,6-8H,5H2,1-2H3,(H,11,13) |
InChI 键 |
GPGUAXDEFXEXOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(C=C1)CNC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


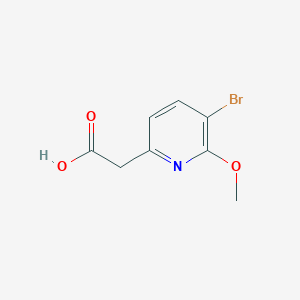
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
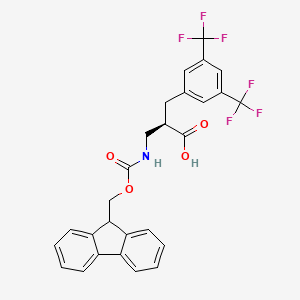
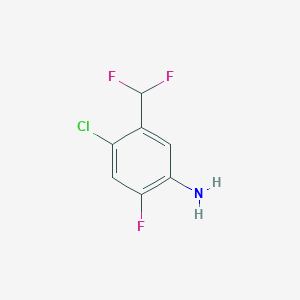

![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
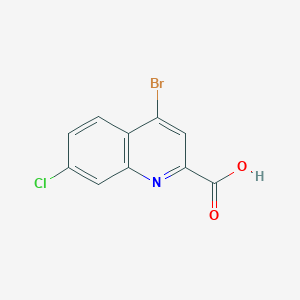
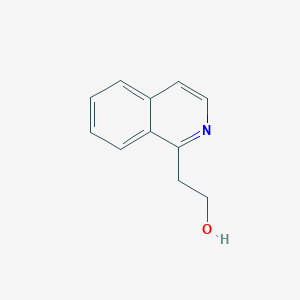
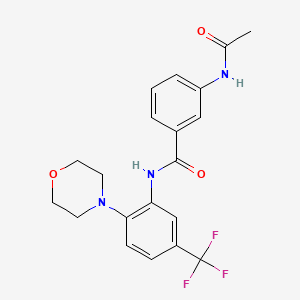


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
